REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][C:3]=12.C([Li])(CC)C.S([N:36]=[N+:37]=[N-:38])(C1C=CC(C)=CC=1)(=O)=O>C1COCC1>[N:36]([C:7]1[C:2]([Cl:1])=[C:3]2[CH:10]=[CH:9][N:8]([Si:11]([CH:15]([CH3:17])[CH3:16])([CH:18]([CH3:20])[CH3:19])[CH:12]([CH3:13])[CH3:14])[C:4]2=[N:5][CH:6]=1)=[N+:37]=[N-:38]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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ClC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
54.8 mL
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Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
the solution was stirred for 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
the mixture was stirred for 1 h
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Duration
|
1 h
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated ammonium chloride (50 mL)
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Type
|
TEMPERATURE
|
Details
|
warmed to RT
|
Type
|
EXTRACTION
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Details
|
This mixture was extracted with hexanes (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic layers were dried
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Type
|
FILTRATION
|
Details
|
The organic phase was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica gel, 100% hexanes)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |